molecular formula C13H12O3 B13601764 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid

3-Hydroxy-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B13601764
M. Wt: 216.23 g/mol
InChI Key: YKJPTJPXYBPQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a naphthalene ring attached to a propanoic acid moiety with a hydroxyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydroxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: 3-Oxo-3-(naphthalen-2-yl)propanoic acid or 3-Carboxy-3-(naphthalen-2-yl)propanoic acid.

    Reduction: 3-Hydroxy-3-(naphthalen-2-yl)propanol.

    Substitution: 3-Halo-3-(naphthalen-2-yl)propanoic acid derivatives.

Scientific Research Applications

3-Hydroxy-3-(naphthalen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The naphthalene ring provides hydrophobic interactions that enhance binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(naphthalen-2-yl)propanoic acid
  • 2-Amino-3-(naphthalen-2-yl)propanoic acid
  • 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid

Uniqueness

3-Hydroxy-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a naphthalene ring, which confer distinct chemical properties and reactivity. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxy-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2,(H,15,16)

InChI Key

YKJPTJPXYBPQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.